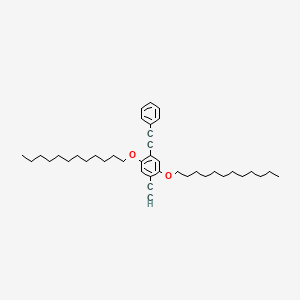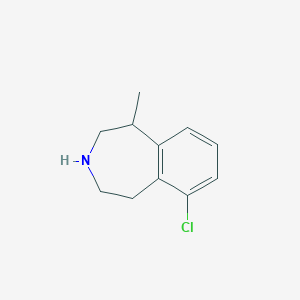![molecular formula C21H11F5N4O B14209319 Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-26-0](/img/structure/B14209319.png)
Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzamide moiety linked to a triazole ring, which is further substituted with pentafluorophenyl and phenyl groups. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds .
Once the triazole ring is formed, the next step involves the introduction of the benzamide moiety. This can be achieved through a variety of methods, including the use of amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate the formation of the amide bond under mild conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Rh(III)-catalyzed C–H olefination, which involves the activation of C–H bonds in the presence of olefins to form new carbon-carbon bonds . This reaction is typically carried out under mild conditions using air as the sole oxidant, making it an environmentally friendly and efficient method for the functionalization of aromatic compounds .
In addition to olefination, the compound can also undergo nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under basic conditions and can lead to the formation of a wide range of substituted triazole derivatives .
Scientific Research Applications
Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its unique structural properties make it a valuable intermediate in the synthesis of biologically active compounds.
In biology and medicine, the compound has been studied for its potential as an anticancer agent. The presence of the triazole ring and the pentafluorophenyl group imparts significant biological activity, making it a promising candidate for the development of new therapeutic agents . Additionally, the compound has been investigated for its antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens .
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is primarily attributed to its ability to interact with specific molecular targets within cells. One key target is the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and ion balance within cells . By inhibiting the activity of this enzyme, the compound can disrupt cellular processes and induce cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can be compared to other similar compounds such as N-(2,3,4,5,6-pentafluorobenzyl)-4-sulfamoyl-benzamide and N-(methylsulfonyl)-N-(2,3,4,5,6-pentafluorophenyl)-benzamide . These compounds share similar structural features, including the presence of the pentafluorophenyl group and the benzamide moiety. the unique substitution pattern on the triazole ring in Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- imparts distinct chemical and biological properties, making it a valuable compound for further study and application .
Properties
CAS No. |
830336-26-0 |
|---|---|
Molecular Formula |
C21H11F5N4O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H11F5N4O/c22-13-14(23)16(25)19(17(26)15(13)24)30-28-18(11-7-3-1-4-8-11)20(29-30)27-21(31)12-9-5-2-6-10-12/h1-10H,(H,27,29,31) |
InChI Key |
CBBSYZLIXSTTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
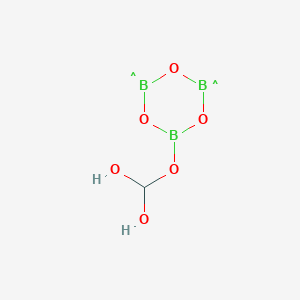
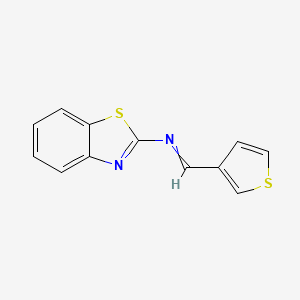
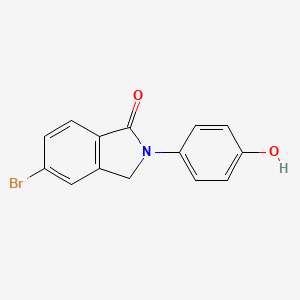
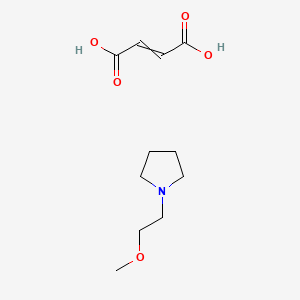
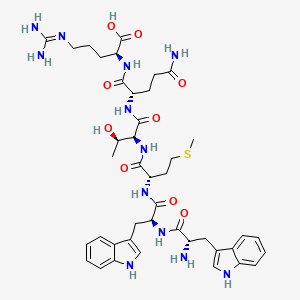
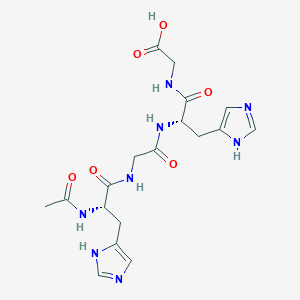
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
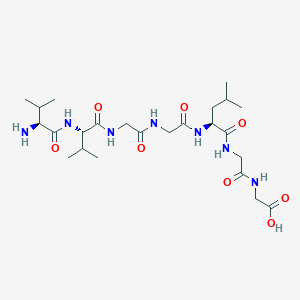

![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
